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molecular formula C14H16O5 B8655371 Methyl 4-(4-Acetoxy-1-oxobutyl)benzoate CAS No. 136527-52-1

Methyl 4-(4-Acetoxy-1-oxobutyl)benzoate

Cat. No. B8655371
M. Wt: 264.27 g/mol
InChI Key: UJJLJCGAOMACQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05013738

Procedure details

To 10.0 g (1 eq) of methyl 4-(4-hydroxy-1-butynyl)benzoate in 200 ml of 90% aqueous acetic acid and 2.4 g (0.15 eq) of mercuric acetate were added 1.0 ml of concentrated sulfuric acid. The mixture was refluxed for 2 hours at approximately 140° C., and cooled to room temperature to facilitate precipitation of mercury salts. The precipitated mercury salts were removed by filtration and the filtrate extracted three times with dichloromethane. The acidic extract was neutralized to pH 7 with solid sodium bicarbonate and the aqueous layer then extracted with dichloromethane. The extracts were dried over magnesium sulfate and evaporated under reduced pressure to yield the product which was further purified by flash chromatography eluting with 1:2 ethylacetate:hexanes. m.p. 61-62° C. M.S.: m/z=264 (M+, CI), 233.0812 (M+ --CH3O, calc. for C13H13O5 : 233.0814), 204 (M+ -AcOH), 176, 163 (100%), 143. 1H-N.M.R. (CDCl3, 300 MHz): δ=2.08 (s, 3H, CH3 --CO); 2.10 (quin, 2H, CH2 --CH2 --CH2, J=7.5 Hz); 3.12 (t, 2H, CH2 --CO, J=7.5 Hz); 3.96 (s, 3H, CH3O); 4.20 (t, 2H, CH2O, J=7.5 Hz); 8.02 (d, 2Harom., J=9 Hz); 8.18 (d, 2Harom., J=9 Hz).
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
mercuric acetate
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][C:4]#[C:5][C:6]1[CH:15]=[CH:14][C:9]([C:10]([O:12][CH3:13])=[O:11])=[CH:8][CH:7]=1.S(=O)(=O)(O)[OH:17].[C:21](O)(=[O:23])[CH3:22]>>[C:21]([O:1][CH2:2][CH2:3][CH2:4][C:5]([C:6]1[CH:7]=[CH:8][C:9]([C:10]([O:12][CH3:13])=[O:11])=[CH:14][CH:15]=1)=[O:17])(=[O:23])[CH3:22]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OCCC#CC1=CC=C(C(=O)OC)C=C1
Name
mercuric acetate
Quantity
2.4 g
Type
reactant
Smiles
Name
Quantity
1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
precipitation of mercury salts
CUSTOM
Type
CUSTOM
Details
The precipitated mercury salts were removed by filtration
EXTRACTION
Type
EXTRACTION
Details
the filtrate extracted three times with dichloromethane
EXTRACTION
Type
EXTRACTION
Details
The acidic extract
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer then extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield the product which
CUSTOM
Type
CUSTOM
Details
was further purified by flash chromatography
WASH
Type
WASH
Details
eluting with 1:2 ethylacetate

Outcomes

Product
Name
Type
Smiles
C(C)(=O)OCCCC(=O)C1=CC=C(C(=O)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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